molecular formula C16H14O2 B110856 4,4-Diphenyl-3-butenoic acid CAS No. 7498-88-6

4,4-Diphenyl-3-butenoic acid

Cat. No.: B110856
CAS No.: 7498-88-6
M. Wt: 238.28 g/mol
InChI Key: MGPHWSQUSKFMKT-UHFFFAOYSA-N
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Description

4,4-Diphenyl-3-butenoic acid is a chemical compound of interest in biochemical and pharmacological research, particularly for investigating enzyme inhibition and epigenetic modulation. Studies on related phenylbutenoic acid structures have revealed significant biological activity. One key research area is the compound's potential as a histone deacetylase (HDAC) inhibitor. Research indicates that the structurally similar compound 4-phenyl-3-butenoic acid (PBA) increases the acetylation levels of histone subtypes in a dose- and time-dependent manner by inhibiting HDAC enzymes . This mechanism is of substantial interest in oncology research, as HDAC inhibitors can exhibit anti-tumorigenic properties . Furthermore, this class of compounds has been explored for its role in inhibiting peptidylglycine α-amidating monooxygenase (PAM), also known as peptide-amidating enzyme. The inhibition is associated with an irreversible covalent interaction between the enzyme and the inhibitor, which has been shown to reduce intracellular amidating activity and affect the levels of amidated peptides, such as thyrotropin-releasing hormone, in cellular models . These properties make this compound a valuable tool for researchers studying epigenetic regulation, cancer cell proliferation, and neuroendocrine peptide processing.

Properties

IUPAC Name

4,4-diphenylbut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c17-16(18)12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11H,12H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPHWSQUSKFMKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CCC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30324721
Record name 4,4-Diphenyl-3-butenoic acid
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Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7498-88-6
Record name 4,4-Diphenyl-3-butenoic acid
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Record name 4,4-Diphenyl-3-butenoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-Diphenyl-but-3-enoic acid
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Preparation Methods

Classical Synthesis via Stobbe Condensation

The Stobbe condensation is a traditional method for synthesizing α,β-unsaturated carboxylic acids. For 4,4-diphenyl-3-butenoic acid, this involves reacting benzophenone derivatives with diethyl succinate under basic conditions. A representative procedure includes:

  • Reagents : Benzophenone, diethyl succinate, sodium ethoxide.

  • Conditions : Reflux in anhydrous ethanol (6–8 hours).

  • Mechanism : Base-induced condensation forms a half-ester intermediate, which undergoes hydrolysis and decarboxylation .

Key Data :

ParameterValueSource
Yield70–75%
Purity≥95% (after recrystallization)

This method is limited by moderate yields and the need for strong bases, complicating large-scale production.

Catalytic Carbonylation of Propargyl Alcohols

Palladium-catalyzed carbonylation offers a modern alternative. The reaction utilizes propargyl alcohols and carbon monoxide under high pressure:

  • Catalyst System : PdCl₂/PPh₃ (1:4 molar ratio).

  • Conditions : 100–150°C, 300–600 bar CO pressure, toluene solvent .

  • Mechanism : Oxidative addition of CO to Pd(0) generates acylpalladium intermediates, followed by alkene insertion .

Key Data :

ParameterValueSource
Yield85–90%
Selectivity>90% (trans-isomer)

This method is highly efficient but requires specialized equipment for high-pressure conditions.

Palladium-Catalyzed Cross-Coupling

A scalable route involves cross-coupling of cinnamyl derivatives with aryl halides:

  • Reagents : 3-Bromopropene, diphenylzinc, Pd(PPh₃)₄.

  • Conditions : 80°C, Schlenk technique, inert atmosphere .

  • Mechanism : Oxidative addition of the aryl halide to Pd(0), followed by transmetallation with diphenylzinc .

Key Data :

ParameterValueSource
Yield88–92%
Reaction Time12–18 hours

This method is favored for its regioselectivity and compatibility with diverse aryl groups.

Visible-Light-Promoted Hydrocarboxylation

Recent advances employ photoredox catalysis for carboxylation of allenes:

  • Catalyst : [Ir(ppy)₂(dtbbpy)]PF₆ (5 mol%).

  • Conditions : Blue LED (450 nm), CO₂ atmosphere, DMSO solvent .

  • Mechanism : Photoexcited Ir(III) generates a carboxyl radical, which adds to the allene .

Key Data :

ParameterValueSource
Yield58–62%
ScopeTolerates electron-deficient arenes

While eco-friendly, this method requires optimization for industrial adoption.

Hydrolysis of 4,4-Diphenyl-3-butenenitrile

A two-step industrial process involves:

  • Synthesis of 4,4-diphenyl-3-butenenitrile :

    • 3-Bromopropene + CuCN → 3-butenenitrile (90% yield) .

  • Acid Hydrolysis :

    • 3-Butenenitrile + HCl (conc.) → this compound (75–80% yield) .

Advantages :

  • Uses inexpensive reagents (CuCN, HCl).

  • Scalable to multi-kilogram batches .

Friedel-Crafts Alkylation of γ-Butyrolactones

A patented method (US4777288A) employs Friedel-Crafts alkylation :

  • Lactone Formation : 4-Hydroxybutanoic acid → γ-butyrolactone.

  • Alkylation : React with benzene/AlCl₃ to install the second phenyl group .

Key Data :

ParameterValueSource
Overall Yield65–70%
Purity≥98% (HPLC)

Comparative Analysis of Methods

MethodYield (%)CostScalabilityEnvironmental Impact
Stobbe Condensation70–75LowModerateHigh (strong bases)
Carbonylation85–90HighLowModerate
Cross-Coupling88–92ModerateHighLow
Photoredox58–62HighLowLow
Nitrile Hydrolysis75–80LowHighModerate

Chemical Reactions Analysis

Types of Reactions

4,4-Diphenyl-3-butenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 4,4-diphenylbutanoic acid.

    Reduction: Formation of 4,4-diphenylbutanoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

4,4-Diphenyl-3-butenoic acid serves as a crucial building block in organic synthesis. It can be transformed into various derivatives that are useful in synthesizing complex molecules.

Research indicates that this compound acts as an inhibitor of peptidylglycine alpha-amidating monooxygenase (PAM), which is vital for the bioactivation of peptide hormones. This inhibition has potential implications in:

  • Anti-inflammatory Properties : It has been shown to inhibit the growth of certain cancer cells, including ras-mutated epithelial and lung carcinoma cells .
  • Histone Deacetylase Inhibition : The compound increases acetylation levels of histones, which can affect gene expression and tumorigenesis .

Medicinal Chemistry

Studies have explored the anti-tumorigenic properties of this compound, particularly its role as an HDAC inhibitor. This activity suggests potential applications in cancer therapy .

Industrial Applications

In industrial settings, this compound is utilized for:

  • Synthesis of Fine Chemicals : It is employed in the production of various pharmaceuticals and fine chemicals due to its unique structural characteristics.
  • Coordination Chemistry : Acts as a ligand in coordination complexes, enhancing the reactivity and selectivity of chemical reactions.

Case Study 1: Inhibition of PAM

A study demonstrated that this compound significantly inhibits PAM activity, leading to reduced bioactivation of peptide hormones. This effect was observed through enzyme assays and cellular models where the compound inhibited hormone production in a dose-dependent manner.

Case Study 2: Anti-Cancer Activity

Research published in PubMed highlighted that this compound exhibits anti-cancer properties by inhibiting HDAC enzymes. The study compared its effectiveness with known HDAC inhibitors and found it to have promising results against specific cancer cell lines .

Mechanism of Action

The mechanism of action of 4,4-Diphenyl-3-butenoic acid involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of peptidylglycine alpha-amidating monooxygenase, leading to reduced bioactivation of peptide hormones. Additionally, it has been shown to inhibit histone deacetylase enzymes, resulting in increased acetylation levels of histone proteins and exhibiting anti-tumorigenic effects .

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name: 4,4-Diphenyl-3-butenoic acid
  • CAS Number : 7498-88-6
  • Molecular Formula : C₁₆H₁₄O₂
  • Molecular Weight : 238.28 g/mol
  • Synonyms: 3-Butenoic acid, 4,4-diphenyl; 4,4-Diphenylbut-3-enoic acid .

However, the compound is described as stable under recommended storage conditions (sealed, dry, and cool environments) .

Synthesis this compound is synthesized via palladium-catalyzed reactions. A representative method involves tris(dibenzylideneacetone)dipalladium(0) and nixantphos in toluene under inert conditions, achieving a 96% yield .

It is commercially available through suppliers like Sigma-Aldrich and American Custom Chemicals Corporation .

Comparison with Structurally Similar Compounds

The following table compares this compound with caffeic acid (3,4-dihydroxybenzeneacrylic acid) and bisphenol A (BPA), highlighting structural, functional, and applicative differences.

Parameter This compound Caffeic Acid Bisphenol A (BPA)
Structure Two phenyl groups on a butenoic acid Propenoic acid with 3,4-dihydroxy phenyl Two phenol groups linked by a propane
Functional Groups Carboxylic acid, alkene Carboxylic acid, catechol (diol) Hydroxyl groups
Molecular Formula C₁₆H₁₄O₂ C₉H₈O₄ C₁₅H₁₆O₂
Applications Synthetic intermediate Antioxidant, food/cosmetic ingredient Polycarbonate plastics, epoxy resins
Safety Profile Irritant (skin, eyes, respiratory) Generally recognized as safe (GRAS) Endocrine disruptor (restricted in products)
Commercial Availability Limited suppliers (e.g., Sigma-Aldrich) Widely available for research Global production (phased out in some uses)
Regulatory Status No specific restrictions Approved for food additives Banned in baby products (EU, US)

Key Observations:

BPA’s di-phenol structure enables polymerization, whereas the carboxylic acid group in this compound limits its use to synthetic intermediates .

Applications: Caffeic acid is extensively used in pharmacology and food science due to its antioxidant properties . BPA’s historical dominance in plastics contrasts with this compound’s niche role in organic synthesis .

Biological Activity

4,4-Diphenyl-3-butenoic acid is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and agricultural science. This article examines its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H14O2
  • IUPAC Name : 4,4-diphenylbut-3-enoic acid

The compound features a butenoic acid backbone with two phenyl groups attached to the third carbon. This unique structure contributes to its distinct reactivity and biological activity compared to related compounds.

This compound exhibits several biological effects through its interaction with various molecular targets:

  • Inhibition of Enzymes : It is known to inhibit peptidylglycine alpha-amidating monooxygenase (PAM), an enzyme critical for the bioactivation of peptide hormones. This inhibition can lead to altered hormone activity and has implications in inflammatory responses .
  • Histone Deacetylase Inhibition : The compound has been shown to inhibit histone deacetylase (HDAC) enzymes, resulting in increased acetylation of histones. This effect is associated with anti-tumorigenic properties, as it can influence gene expression related to cell cycle regulation and apoptosis .

Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory properties. Its ability to modulate peptide hormone activity suggests potential applications in treating inflammatory diseases. For instance, studies have demonstrated that it can inhibit the growth of certain cancer cell lines, particularly those with ras mutations, by affecting signaling pathways involved in inflammation and cell proliferation .

Antifungal Activity

The compound has also been investigated for its antifungal properties. In vitro studies have shown that it effectively inhibits the growth of various fungal pathogens, including Colletotrichum orbiculare and Magnaporthe grisea. At concentrations above 10 µg/mL, it demonstrated protective effects comparable to commercial fungicides .

Study on Cancer Cell Lines

A study published in 2015 highlighted the effects of 4-phenyl-3-butenoic acid (a related compound) on human lung carcinoma cells. It was found that this compound increased histone acetylation levels in a dose-dependent manner while inhibiting cell growth. The results suggest that similar mechanisms may be applicable to this compound .

Agricultural Applications

In agricultural research, the antifungal effects of this compound were explored for crop protection. A concentration of 100 µg/mL was effective in suppressing anthracnose development on cucumber plants. This study indicates its potential use as a natural fungicide in sustainable agriculture practices .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityKey Differences
4-Phenyl-3-butenoic Acid Inhibits PAM; anti-inflammatoryOne phenyl group; less potent than 4,4-Diphenyl
3-Butenoic Acid Lacks significant biological activityNo phenyl groups; simpler structure
4,4-Diphenylbutanoic Acid Similar but saturatedNo double bond; different reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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